REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH3:9])=[CH:4][N:3]=1.Br[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[C:13]([O:18][CH3:19])[CH:12]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:11]2[CH:16]=[CH:15][C:14]([F:17])=[C:13]([O:18][CH3:19])[CH:12]=2)[C:5]([CH3:9])=[CH:4][N:3]=1 |f:3.4.5,8.9.10.11.12|
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Name
|
|
Quantity
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1.2 g
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Type
|
reactant
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Smiles
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ClC1=NC=C(C(=N1)N)C
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Name
|
|
Quantity
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1.8 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)F)OC
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Name
|
|
Quantity
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0.93 g
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Type
|
reactant
|
Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
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cesium carbonate
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Quantity
|
7.88 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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0.74 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated
|
Type
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TEMPERATURE
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Details
|
at reflux under the argon atmosphere for 5 h
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Duration
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5 h
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated in vacuo
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Type
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CUSTOM
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Details
|
The residue was purified by flash chromatography on silica gel
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NC1=CC(=C(C=C1)F)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 13.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |